molecular formula C20H17ClN2O4 B2425660 2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1448067-22-8

2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2425660
CAS No.: 1448067-22-8
M. Wt: 384.82
InChI Key: OZUBQZAJDZFZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core, a piperidine ring, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the chromenone intermediate. Finally, the chloropyridine moiety is attached through an etherification reaction, using a chloropyridine derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring and chloropyridine moiety can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one: Unique due to its combination of a chromenone core, piperidine ring, and chloropyridine moiety.

    Chromenone derivatives: Similar core structure but lack the piperidine and chloropyridine groups.

    Piperidine derivatives: Contain the piperidine ring but lack the chromenone and chloropyridine groups.

    Chloropyridine derivatives: Contain the chloropyridine moiety but lack the chromenone and piperidine groups.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of molecular targets and undergo diverse chemical reactions. This makes it a versatile compound for research and development in multiple scientific fields.

Properties

IUPAC Name

2-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c21-15-5-3-9-22-19(15)26-13-7-10-23(11-8-13)20(25)18-12-16(24)14-4-1-2-6-17(14)27-18/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUBQZAJDZFZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.